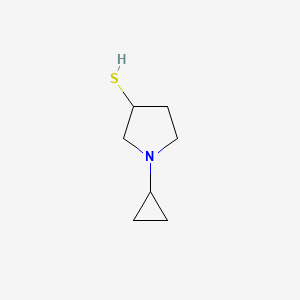

1-Cyclopropylpyrrolidine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NS |

|---|---|

Molecular Weight |

143.25 g/mol |

IUPAC Name |

1-cyclopropylpyrrolidine-3-thiol |

InChI |

InChI=1S/C7H13NS/c9-7-3-4-8(5-7)6-1-2-6/h6-7,9H,1-5H2 |

InChI Key |

ZIRBLEYPXVIUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(C2)S |

Origin of Product |

United States |

Contextualization Within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to medicinal and chemical sciences. jmchemsci.com The thiol (-SH) functional group, a key feature of 1-Cyclopropylpyrrolidine-3-thiol, imparts a unique set of properties that are highly valuable in various applications. researchgate.net Thiols are known to be excellent radical scavengers, can restore cellular thiol pools, and form stable complexes with heavy metals. researchgate.netnih.gov

In the broader context of organosulfur chemistry, these compounds are prevalent in a wide array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com Many life-saving drugs, including penicillin and sulfa drugs, contain sulfur. wikipedia.org The reactivity and bonding characteristics of sulfur allow for the creation of diverse molecular architectures with a broad spectrum of biological activities, from anticancer to antimicrobial effects. taylorandfrancis.comfrontiersin.org The study of organosulfur compounds continues to be a vibrant area of research, with ongoing efforts to synthesize novel molecules for applications in medicine and materials science. jmchemsci.com

Significance of Pyrrolidine and Cyclopropane Scaffolds in Chemical Sciences

The pyrrolidine (B122466) and cyclopropane (B1198618) moieties are foundational scaffolds in medicinal chemistry, each contributing distinct and valuable properties to molecular design.

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of biologically active compounds, including many alkaloids and FDA-approved drugs. dntb.gov.uafrontiersin.org Its significance stems from several key attributes:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is increasingly recognized as crucial for developing novel therapeutics. nih.govresearchgate.net

Stereochemistry: The carbon atoms in the pyrrolidine ring can be stereogenic centers, meaning that different spatial arrangements of substituents can lead to distinct biological profiles. nih.gov This allows for fine-tuning of a molecule's interaction with biological targets. dntb.gov.uanih.gov

Versatility: The pyrrolidine scaffold can be readily functionalized, enabling the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. frontiersin.org

The cyclopropane ring , a three-membered carbocycle, is another highly prized structural motif in drug discovery. nih.gov Its incorporation into a molecule can have several positive impacts:

Potency and Metabolic Stability: The cyclopropyl (B3062369) group can enhance a drug's potency and improve its metabolic stability, leading to a more favorable pharmacokinetic profile. acs.org

Conformational Rigidity: The strained nature of the cyclopropane ring imparts conformational rigidity to a molecule, which can lead to more selective binding to a biological target. nih.gov

Modulation of Physicochemical Properties: The unique electronic properties of the cyclopropane ring can be used to modulate a drug's acidity (pKa) and other physicochemical properties, which can, in turn, affect its absorption, distribution, metabolism, and excretion. acs.org

The presence of both the pyrrolidine and cyclopropane scaffolds in 1-Cyclopropylpyrrolidine-3-thiol suggests a molecule with a rich three-dimensional structure and the potential for potent and selective biological activity.

Overview of Research Trajectories for Novel Thiol Compounds

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The two primary disconnections are at the C-N bond of the cyclopropyl (B3062369) group and the C-S bond of the thiol group.

Disconnection of the N-cyclopropyl bond suggests a precursor such as pyrrolidine-3-thiol (B13290494) or a protected version thereof, which can then be N-cyclopropylated. This approach simplifies the synthesis to the formation of the 3-thiol substituted pyrrolidine ring and a subsequent N-alkylation step.

Disconnection of the C-thiol bond points towards a precursor like 1-cyclopropylpyrrolidin-3-ol. The hydroxyl group can be converted to a thiol group through various established chemical transformations. This strategy focuses on the initial synthesis of a substituted pyrrolidinol.

A deeper retrosynthetic analysis involves breaking down the pyrrolidine ring itself. A common approach for the synthesis of 3-substituted pyrrolidines is through the cyclization of a linear precursor, often derived from amino acids or other chiral pool materials. For instance, a 4-amino-1,2-epoxybutane derivative could serve as a key intermediate, where the epoxide can be opened by a sulfur nucleophile, followed by intramolecular cyclization to form the pyrrolidine ring.

Classical Synthetic Routes to Pyrrolidine and Thiol Moieties and their Adaptations for this compound

The classical synthesis of this compound can be envisioned through a multi-step process, starting with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropyl and thiol groups.

One common method for constructing the pyrrolidine ring is through the cyclization of 1,4-dihalobutanes with a primary amine. For the target molecule, this could involve the reaction of a cyclopropylamine (B47189) with a 1,4-dihalobutan-2-ol derivative, where the hydroxyl group can later be converted to a thiol.

Alternatively, the pyrrolidine ring can be synthesized from precursors like succinimide (B58015) or pyroglutamic acid. For example, reduction of N-cyclopropylsuccinimide would yield N-cyclopropylpyrrolidine, which would then require functionalization at the 3-position. A more direct approach starts with 4-hydroxyproline, a readily available chiral building block. mdpi.com The hydroxyl group at the 4-position can be chemically modified and shifted to the 3-position, although this is a non-trivial process.

The introduction of the thiol group at the 3-position can be achieved from a corresponding 3-hydroxypyrrolidine derivative. A common method is the Mitsunobu reaction with a thiolating agent like thioacetic acid, followed by hydrolysis of the resulting thioacetate. nih.gov This reaction typically proceeds with inversion of stereochemistry at the carbon center. Another approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea. youtube.com

The N-cyclopropylation of the pyrrolidine nitrogen can be accomplished through several methods. One approach involves the reaction of pyrrolidine-3-thiol (or a protected version) with a cyclopropyl halide or a cyclopropyl triflate in the presence of a base. researchgate.net Another method, known as the Buchwald-Hartwig amination, could be employed using a cyclopropylboronic acid derivative. Reductive amination of a suitable precursor aldehyde with cyclopropylamine is another viable route.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Protection of amine | Pyrrolidin-3-ol | Boc anhydride, Et3N, CH2Cl2 | N-Boc-pyrrolidin-3-ol |

| 2 | Conversion to leaving group | N-Boc-pyrrolidin-3-ol | TsCl, pyridine | N-Boc-3-tosyloxypyrrolidine |

| 3 | Introduction of thiol | N-Boc-3-tosyloxypyrrolidine | KSAc, DMF | N-Boc-3-acetylthiopyrrolidine |

| 4 | Deprotection of thiol | N-Boc-3-acetylthiopyrrolidine | HCl, MeOH | N-Boc-pyrrolidine-3-thiol |

| 5 | Deprotection of amine | N-Boc-pyrrolidine-3-thiol | TFA, CH2Cl2 | Pyrrolidine-3-thiol |

| 6 | N-cyclopropylation | Pyrrolidine-3-thiol | (1-ethoxycyclopropoxy)trimethylsilane, NaBH3CN, AcOH | This compound |

Stereoselective Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry at the C3 position can have a profound impact on its biological activity. Stereoselective syntheses can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. One of the most powerful methods for achieving this is through catalytic asymmetric reactions. For instance, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a well-established method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgresearchgate.net A chiral catalyst, often a complex of a metal such as silver or copper with a chiral ligand, is used to control the stereochemical outcome of the cycloaddition. researchgate.net To synthesize a precursor for this compound, an achiral N-substituted glycine (B1666218) ester could be reacted with a suitable dipolarophile in the presence of a chiral catalyst to generate a chiral pyrrolidine derivative.

Another enantioselective strategy involves the use of chiral auxiliaries. An achiral starting material can be attached to a chiral auxiliary, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed. For example, an Evans auxiliary can be used to perform a stereoselective aldol (B89426) reaction to create a chiral intermediate that can then be cyclized to form the pyrrolidine ring. youtube.com

Diastereoselective Control

Diastereoselective synthesis involves the formation of a specific diastereomer of a molecule that has multiple stereocenters. This can be achieved by using a chiral starting material or a chiral reagent. A common strategy for the synthesis of substituted pyrrolidines is to start from a chiral pool material, such as an amino acid. mdpi.com For example, L- or D-proline can be used as a starting material, with the existing stereocenter influencing the formation of new stereocenters.

Multicomponent reactions can also be employed for the diastereoselective synthesis of highly substituted pyrrolidines. acs.orgnih.govnih.gov These reactions, where three or more reactants combine in a single operation, can efficiently generate molecular complexity with good stereocontrol.

Control of Stereochemistry at the Thiol-Bearing Carbon Center

The stereochemistry at the C3 position, where the thiol group is attached, is crucial. If the synthesis proceeds through a 3-hydroxypyrrolidine intermediate, the stereochemistry of the alcohol will determine the stereochemistry of the final thiol. As mentioned earlier, the Mitsunobu reaction with thioacetic acid typically proceeds with inversion of configuration at the stereocenter. nih.gov This allows for the synthesis of the opposite enantiomer of the thiol from a given enantiomer of the alcohol.

Alternatively, if the alcohol is converted to a leaving group and then displaced by a sulfur nucleophile, the reaction can proceed with either inversion (SN2) or retention of configuration, depending on the reaction conditions and the nature of the substrate and nucleophile. Careful selection of the synthetic route is therefore essential to obtain the desired stereoisomer of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key aspect of green chemistry is the use of catalytic reactions, which reduce the amount of stoichiometric reagents required. The use of organocatalysts, for example, in the asymmetric synthesis of pyrrolidines, avoids the need for potentially toxic and expensive metal catalysts. mdpi.com

The choice of solvent is another important consideration. Many traditional organic solvents are volatile and flammable. The use of greener solvents, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of a synthesis. tandfonline.com For instance, some multicomponent reactions for the synthesis of pyrrolidine derivatives have been successfully carried out in environmentally benign solvent systems. tandfonline.com

Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key green chemistry metric. One-pot reactions and multicomponent reactions are often more atom-economical than multi-step syntheses with intermediate purification steps.

Furthermore, the use of renewable starting materials is a growing area of interest in green chemistry. While not directly applicable to all synthetic routes for this compound, the use of bio-derived starting materials, where possible, can contribute to a more sustainable synthesis.

Atom Economy and Waste Minimization Strategies

The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the synthesis into the final product, are central to modern chemical manufacturing. In the context of synthesizing pyrrolidine derivatives, 1,3-dipolar cycloaddition reactions represent a powerful strategy that often exhibits high atom economy. mdpi.com For instance, the reaction of acetylenedicarboxylates with cyclooctynes can proceed with perfect atom economy to generate complex molecular architectures. mdpi.com While not directly demonstrated for this compound, this methodology highlights a potential avenue for its atom-economical synthesis. The generation of short-lived dipolar intermediates that can be trapped by various reagents allows for the construction of the pyrrolidine ring system with minimal waste. mdpi.com

Strategies for waste minimization in pyrrolidine synthesis also include the use of solid-phase synthesis, where reagents are immobilized on a solid support. This approach simplifies purification processes, as excess reagents and by-products can be removed by simple filtration, thereby reducing solvent usage for chromatography. researchgate.net

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. In recent years, there has been a significant push towards the use of greener solvents.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as solvents in a variety of chemical reactions. Their negligible vapor pressure reduces air pollution, and their unique solvating properties can enhance reaction rates and selectivities. For instance, imidazolium-based ionic liquids have been investigated as solvents for various reactions, including those relevant to the synthesis of heterocyclic compounds. tue.nlresearchgate.net The selection of an appropriate ionic liquid, such as those based on the 1-hexyl-3-methyl-imidazolium cation, can be tailored to the specific requirements of the reaction, including reactant solubility and catalyst compatibility. tue.nl

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the low solubility of many reactants, the development of water-soluble catalysts and reagents can overcome this limitation. The use of aqueous biphasic systems, where an ionic liquid or a polymer is used to create a second phase with water, can also facilitate reactions and product separation. researchgate.net

Catalytic Methods for Efficient Synthesis

Catalysis plays a pivotal role in developing efficient and sustainable synthetic routes.

Metal Nanocatalysis: While specific examples for this compound are not prevalent, metal nanocatalysis is a burgeoning field with broad applications in organic synthesis. The high surface-area-to-volume ratio of nanoparticles often leads to enhanced catalytic activity and selectivity.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for many chemical transformations. In the context of synthesizing related cyclopropyl compounds, organocatalysts like Amberlyst-35 have been successfully employed in continuous-flow systems. mdpi.com This acidic resin can be packed into a column and reused, simplifying the process and reducing waste. mdpi.com

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry is increasingly turning to advanced technologies to improve efficiency, safety, and scalability.

Flow Chemistry Protocols

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages. These include enhanced safety due to the small reaction volumes, precise control over reaction parameters such as temperature and pressure, and the potential for straightforward scaling up. nih.govresearchgate.netgoflow.at The synthesis of arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated using a continuous-flow system with a packed-bed reactor containing a reusable catalyst. mdpi.com This approach allows for the multigram synthesis of cyclopropyl adducts under mild conditions. mdpi.com A similar strategy could be envisioned for the synthesis of this compound, potentially involving the reaction of a cyclopropyl-containing precursor with a thiol source in a flow reactor.

| Parameter | Value | Reference |

| Reactor Type | Packed-bed steel column | mdpi.com |

| Catalyst | Amberlyst-35 | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Concentration | 0.1 M | mdpi.com |

| Conversion | Up to 90% | mdpi.com |

| Table 1: Example of Flow Chemistry Parameters for Cyclopropyl Compound Synthesis |

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, often in aqueous media. While a direct chemoenzymatic route to this compound is not documented, the synthesis of related chiral intermediates, such as (1R,3R)-3-hydroxycyclopentanemethanol, has been achieved using enoate reductases. researchgate.net This highlights the potential for employing enzymes, for instance, to introduce the thiol group stereoselectively onto a pre-formed cyclopropylpyrrolidine scaffold.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds and for simplifying purification. pharmaceutical-networking.com The synthesis of pyrrolidines on a solid support has been achieved through 1,3-dipolar cycloaddition reactions, where either the aldehyde or the amino acid component is attached to a resin. researchgate.net This method allows for the generation of diverse pyrrolidine structures with good control over stereochemistry. researchgate.net Furthermore, the attachment of thiols to peptides on a solid phase has also been demonstrated, suggesting the feasibility of incorporating a thiol group into a resin-bound pyrrolidine. nih.govnih.govmdpi.com This approach would involve anchoring a suitable precursor to a solid support, carrying out the necessary chemical transformations to form the 1-cyclopropylpyrrolidine ring, introducing the thiol group, and finally cleaving the desired product from the resin.

| Step | Description | Reference |

| 1. Resin Loading | Attachment of a starting material (e.g., an aldehyde or amino acid) to a solid support like Wang resin. | researchgate.net |

| 2. Cycloaddition | 1,3-dipolar cycloaddition to form the pyrrolidine ring. | researchgate.net |

| 3. Thiol Introduction | Reaction with a thiol-containing reagent. | nih.gov |

| 4. Cleavage | Release of the final product from the solid support. | nih.gov |

| Table 2: General Steps in a Potential Solid-Phase Synthesis of this compound |

Thiol Group Reactivity

The thiol group (-SH) is the most reactive site in the this compound molecule, playing a central role in its chemical interactions.

Nucleophilic Properties and Alkylation Reactions

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. youtube.comyoutube.com Thiols, and particularly their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.commasterorganicchemistry.com This high nucleophilicity allows them to readily participate in nucleophilic substitution reactions, most notably SN2 reactions with alkyl halides. youtube.comlibretexts.org

In these reactions, the thiol acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. This process results in the formation of a thioether (sulfide). masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides, leading to inversion of stereochemistry at the carbon center. youtube.comlibretexts.org The general scheme for the alkylation of a thiol is as follows:

R-SH + R'-X → R-S-R' + HX (where R represents the 1-cyclopropylpyrrolidine-3-yl group, R' is an alkyl group, and X is a halide)

The rate and efficiency of this reaction are influenced by the nature of the alkyl halide and the reaction conditions.

Table 1: Representative Alkylation Reactions of Thiols

| Thiol Reactant | Alkylating Agent | Product | Reaction Type |

|---|---|---|---|

| Ethane thiol | 1-Bromobutane | Ethyl butyl sulfide | SN2 |

| Thiophenol | Methyl iodide | Methyl phenyl sulfide | SN2 |

Oxidation Reactions and Disulfide Formation/Reduction

Thiols are susceptible to oxidation, a reaction of significant importance, particularly in biological contexts. youtube.com The most common oxidation reaction for thiols involves the formation of a disulfide bond (-S-S-). This reaction can be achieved using mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂). youtube.commasterorganicchemistry.com The process involves the coupling of two thiol molecules:

2 R-SH + [O] → R-S-S-R + H₂O

This formation of disulfide bridges is a key process in the stabilization of the tertiary structure of proteins containing cysteine residues. youtube.com The disulfide bond can be subsequently reduced back to the individual thiols using a reducing agent, demonstrating the reversible nature of this process. youtube.com This redox interconversion is crucial in many biological systems. libretexts.org

The oxidation of thiols can proceed through different mechanisms, including two-electron pathways involving intermediates like sulfenic acids (RSOH) or one-electron pathways that generate thiyl radicals (RS•). nih.gov

Table 2: Common Oxidizing and Reducing Agents for Thiol-Disulfide Interchange

| Process | Reagent |

|---|---|

| Oxidation (Thiol to Disulfide) | Iodine (I₂), Hydrogen Peroxide (H₂O₂), Oxygen (O₂), N-chlorosuccinimide |

| Reduction (Disulfide to Thiol) | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) |

Reactions with Electrophilic Species

Beyond simple alkyl halides, the nucleophilic thiol group can react with a variety of other electrophilic species. These include:

Epoxides: Thiols, particularly after deprotonation to the more nucleophilic thiolate, can open epoxide rings in an SN2-type reaction. The attack generally occurs at the less sterically hindered carbon of the epoxide. youtube.com

Michael Acceptors: Thiols can undergo Michael addition (conjugate addition) to α,β-unsaturated carbonyl compounds. This reaction, known as the thiol-ene reaction, is a type of click chemistry due to its high efficiency and selectivity. wikipedia.org It can be initiated by radicals or catalyzed by a base. The radical-mediated reaction typically results in an anti-Markovnikov addition. wikipedia.org

Acyl Halides: Thiols react with acyl halides to form thioesters, which are sulfur analogs of esters. youtube.com

Role of Thiolate Formation in Reactivity

The acidity of the thiol proton (pKa generally around 10-11) is a critical factor in its reactivity. masterorganicchemistry.com Deprotonation by a base yields a thiolate anion (RS⁻). This thiolate is a significantly more potent nucleophile than the neutral thiol. youtube.comchemistrysteps.com The increased nucleophilicity is due to the greater electron density on the sulfur atom.

The formation of the thiolate is often a key step in many of the reactions discussed above, including alkylation and epoxide opening, as it dramatically increases the reaction rate. youtube.com Because sulfur is larger and more polarizable than oxygen, thiolates are better nucleophiles than alkoxides, even though they are weaker bases. chemistrysteps.commasterorganicchemistry.com This property allows thiolates to favor SN2 reactions over E2 elimination, even with secondary alkyl halides. chemistrysteps.com

Pyrrolidine Ring Reactivity

The pyrrolidine ring in this compound is a saturated heterocyclic amine. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it basic and nucleophilic. However, in the context of the entire molecule, its reactivity is generally less pronounced than that of the thiol group.

Potential reactions involving the pyrrolidine nitrogen could include:

N-Alkylation: The nitrogen can act as a nucleophile and be alkylated by alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acylpyrrolidine.

The presence of the cyclopropyl group attached to the nitrogen may sterically hinder some of these reactions. Synthetic methods have been developed to create functionalized pyrrolidine derivatives from other cyclic structures, highlighting the importance of this ring system as a building block in medicinal chemistry. nih.gov

Cyclopropyl Moiety Reactivity and Ring-Opening Pathways

The cyclopropyl group is a three-membered ring characterized by significant ring strain. nih.gov This inherent strain makes it susceptible to ring-opening reactions under certain conditions, often involving radical or transition-metal-catalyzed pathways.

While the cyclopropyl ring is generally stable, it can participate in reactions where this strain is relieved. For instance, radical addition to a double bond adjacent to a cyclopropane can lead to a ring-opening process. nih.gov In such a mechanism, a radical adds to the external double bond, forming a cyclopropyl-substituted carbon radical. This intermediate can then undergo rapid ring-opening to form a more stable, linear alkyl radical. nih.gov

In the context of this compound, such reactivity would likely require specific reagents or conditions designed to initiate a radical process or facilitate metal-catalyzed activation. Without such specific activation, the cyclopropyl ring is expected to remain intact during the typical reactions of the thiol group.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical reactivity and mechanistic investigations of This compound in the context of hydrothiolation reactions, including its regioselectivity, stereoselectivity in alkyne additions, the influence of catalysts on its reaction pathways, or any mechanistic studies of its transformations.

Extensive searches for scholarly articles, patents, and chemical databases have not yielded any results for "this compound" participating in the specific chemical processes outlined in the request. Therefore, the generation of a scientifically accurate article adhering to the provided structure is not possible at this time.

The following table lists the chemical compound that was the subject of the inquiry.

Advanced Structural Elucidation and Conformational Analysis of 1 Cyclopropylpyrrolidine 3 Thiol and Its Derivatives

X-ray Crystallography Studies

Single-Crystal X-ray Diffraction of 1-Cyclopropylpyrrolidine-3-thiol and its Analogues

A search of the current scientific literature and crystallographic databases did not yield any public reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

Were such a study to be performed, it would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the atoms could be determined. This analysis would unequivocally establish the stereochemistry at the C3 carbon, the conformation of the pyrrolidine (B122466) ring (e.g., envelope or twist conformation), and the relative orientation of the cyclopropyl (B3062369) and thiol substituents.

Hypothetical Crystallographic Data Table for this compound This table is for illustrative purposes only, as no experimental data has been published.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₃NS |

| Formula Weight | 143.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Co-crystallization with Relevant Interacting Species

There are no published studies on the co-crystallization of this compound with any other interacting molecules.

Co-crystallization involves forming a single crystal that contains two or more different molecules in a specific stoichiometric ratio. This technique is highly valuable for studying non-covalent interactions, such as hydrogen bonding or halogen bonding, between a target molecule and another species (e.g., a protein receptor, another small molecule). If this compound were to be co-crystallized, for instance with a metal ion or a hydrogen bond acceptor, the resulting crystal structure would provide direct evidence of the specific atoms and geometries involved in the intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive 1D and 2D NMR Characterization (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)

A thorough search of scientific literature indicates that a complete 1D and 2D NMR characterization of this compound has not been published. Therefore, experimentally determined chemical shifts and coupling constants are not available.

A full characterization would involve several NMR experiments:

¹H NMR: Would identify the number of unique proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), providing initial clues about the structure.

¹³C NMR: Would determine the number of unique carbon environments.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate which protons are close to each other in space, which is crucial for determining the molecule's conformation and stereochemistry.

Hypothetical ¹H and ¹³C NMR Data Table for this compound This table is for illustrative purposes only and lists expected regions for signals.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| Cyclopropyl CH | ~5-15 | ~0.4-0.8 | m |

| Cyclopropyl CH₂ | ~5-15 | ~0.4-0.8 | m |

| Pyrrolidine C2/C5 | ~50-60 | ~2.5-3.5 | m |

| Pyrrolidine C3 | ~35-45 | ~3.0-4.0 | m |

| Pyrrolidine C4 | ~30-40 | ~1.8-2.5 | m |

| Thiol SH | N/A | ~1.0-2.0 | s (or t) |

Conformational Analysis by Advanced NMR Techniques

No studies utilizing advanced NMR techniques for the conformational analysis of this compound have been reported. Techniques such as variable temperature NMR or advanced NOESY experiments could provide insight into the dynamics of the molecule, such as the rate of nitrogen inversion or the conformational flexibility of the five-membered pyrrolidine ring. nih.govnih.gov Such studies would help to determine the most stable conformation of the molecule in solution.

Other Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Infrared Spectroscopy)

Supporting spectroscopic data from techniques like High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy are crucial for confirming the molecular formula and identifying functional groups.

High-Resolution Mass Spectrometry (HRMS): No published HRMS data for this compound could be located. This technique would be used to determine the exact mass of the molecule with high precision. researchgate.netmdpi.com This information allows for the unambiguous determination of the molecular formula (C₇H₁₃NS).

Infrared (IR) Spectroscopy: Published IR spectra for this compound are not available. An IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Hypothetical Spectroscopic Data Table This table is for illustrative purposes only.

| Technique | Expected Data |

|---|---|

| HRMS (ESI+) | Calculated [M+H]⁺: 144.0841. Found: Value |

| IR (cm⁻¹) | ~2550 (S-H stretch, weak), ~2850-2950 (C-H stretch), ~1100-1200 (C-N stretch) |

Computational Investigations of 1 Cyclopropylpyrrolidine 3 Thiol

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties and reactivity of molecules.

Electronic Structure and Reactivity Predictions of 1-Cyclopropylpyrrolidine-3-thiol

A DFT study of this compound would typically calculate key electronic properties to predict its reactivity. This would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to reaction. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from these orbital energies, would further quantify its chemical behavior.

Reaction Mechanism Elucidation via DFT

DFT calculations are instrumental in mapping out potential reaction pathways for a molecule. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. Researchers would use DFT to calculate the geometries and energies of reactants, transition states, and products. The resulting energy profiles would reveal the activation barriers for different pathways, allowing for the prediction of the most likely reaction mechanism.

Conformational Landscape Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid. The pyrrolidine (B122466) ring and the cyclopropyl (B3062369) group can adopt various spatial arrangements, known as conformations. A thorough conformational analysis using DFT would identify all stable conformers and the transition states that connect them. By calculating the relative energies of these structures, a potential energy surface can be constructed, highlighting the lowest energy (most stable) conformations that the molecule is most likely to adopt under given conditions.

Molecular Dynamics (MD) Simulations

MD simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of a compound and its interactions with its environment.

Dynamic Behavior and Conformational Transitions of the Compound

While DFT can identify stable conformers, MD simulations can model the transitions between them over time. An MD simulation of this compound would track the atomic positions and velocities, revealing how the molecule flexes, bends, and tumbles. This analysis would provide rates and pathways for conformational changes, offering a more complete picture of the molecule's flexibility and structural dynamics than static DFT calculations alone.

Solvent Effects on Molecular Conformation and Interaction Dynamics

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are ideal for studying these effects. By simulating this compound in various solvents (e.g., water, ethanol, chloroform), researchers could observe how solvent-solute interactions affect the conformational preferences of the molecule. The simulations would also detail the dynamics of the solvation shell, providing insights into how the solvent structures itself around the molecule and mediates its interactions with other solutes.

In Silico Screening and Pharmacophore Modeling for this compound Analogues

In silico screening and pharmacophore modeling are powerful strategies for identifying novel bioactive molecules. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Pharmacophore modeling, a key component of this process, identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. arabjchem.org This model then serves as a 3D query to search for new molecules with similar properties. arabjchem.orgacs.org

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based. arabjchem.org Ligand-based modeling is utilized when the three-dimensional structure of the target is unknown, and it relies on a set of known active compounds to derive a common pharmacophore. arabjchem.org Conversely, structure-based pharmacophore modeling is employed when the crystal structure of the target protein is available, allowing for the identification of key interaction points within the active site. nih.gov

For analogues of this compound, these computational screening methods are instrumental. The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature and its ability to serve as a platform for diverse chemical modifications. nih.gov For instance, studies on various pyrrolidine derivatives have demonstrated their potential as inhibitors for a range of enzymes, including neuraminidase and cyclooxygenase (COX). nih.govresearchgate.netnih.gov In these studies, pharmacophore models help to elucidate the structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. The cyclopropyl group, known to impart hydrophobicity and influence the electronic properties of a molecule, is a critical feature that would be incorporated into pharmacophore models for analogues of this compound. nih.gov

A typical workflow for in silico screening of analogues would involve:

Database Preparation: A large database of chemical compounds, such as the ZINC database, is prepared for screening.

Pharmacophore Model Generation: A pharmacophore model is created based on known active pyrrolidine-containing ligands or the active site of a target protein.

Virtual Screening: The compound database is screened against the pharmacophore model to identify molecules that match the required chemical features.

Filtering and Ranking: The initial hits are then filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model.

While specific pharmacophore models for this compound are not publicly available, the general principles of pharmacophore modeling provide a clear framework for the discovery of its potentially bioactive analogues.

Molecular Docking Studies (e.g., for target binding prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the mechanism of action and for the rational design of more effective drugs.

In the context of this compound and its analogues, molecular docking studies can provide valuable insights into their potential biological targets. For example, in a study of new pyrrolidine derivatives, molecular docking was used to investigate their interactions with the COX-1 and COX-2 enzymes, revealing key binding interactions that correlated with their observed anti-inflammatory activity. nih.gov Similarly, docking studies have been employed to understand the binding of pyrrolidine derivatives to the active site of the glycine (B1666218) transporter type 1 (GlyT1), a target for neurological disorders. arabjchem.org

The process of molecular docking typically involves the following steps:

Preparation of the Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (e.g., a this compound analogue) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm systematically explores different conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific molecular docking data for this compound is not readily found in the public domain, the outcomes of such studies on related pyrrolidine compounds can be illustrative. The table below presents hypothetical docking scores and interacting residues for analogues of this compound against a putative target, based on findings for similar heterocyclic compounds.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue A | Enzyme X | -8.5 | TYR80, ASP120, PHE250 |

| Analogue B | Enzyme X | -7.9 | TYR80, SER122, PHE250 |

| Analogue C | Enzyme Y | -9.2 | ARG150, GLU200, TRP300 |

| Analogue D | Enzyme Y | -8.8 | ARG150, GLN202, TRP300 |

This table is illustrative and does not represent actual experimental data for this compound analogues.

Such data, when available from actual studies, is invaluable for medicinal chemists to understand the structure-activity relationship and to guide the optimization of lead compounds. For instance, if a particular interaction, like a hydrogen bond with a specific amino acid residue, is found to be critical for high binding affinity, new analogues can be designed to enhance this interaction.

Applications in Chemical Biology and Medicinal Chemistry Principles Non Clinical Focus

1-Cyclopropylpyrrolidine-3-thiol as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals, making its stereocontrolled synthesis a key focus of modern organic chemistry. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a powerful and versatile method for accessing various stereochemical arrangements in enantioselective pyrrolidine synthesis. rsc.orgrsc.org

This compound, with its inherent chirality, serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules. The presence of the thiol group provides a handle for further functionalization, while the cyclopropyl (B3062369) group can influence the molecule's conformation and metabolic stability. The synthesis of chiral pyrrolidine derivatives with potential pharmacological activity is an active area of research, with various strategies employed to create libraries of structurally diverse compounds. researchgate.net

The development of catalytic asymmetric methods for the synthesis of allylic thiol derivatives highlights the importance of chiral sulfur-containing compounds in organic synthesis. nih.govnih.gov These methods often utilize transition metal catalysts to control the stereochemical outcome of the reaction. While direct examples of this compound in such reactions are not yet prevalent in the literature, its structure suggests its potential as a chiral ligand or a key intermediate in the asymmetric synthesis of novel thiol-containing compounds.

Table 1: Key Strategies in Asymmetric Pyrrolidine Synthesis

| Synthetic Strategy | Description | Key Features |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex. | High stereocontrol, access to diverse stereoisomers. rsc.org |

| Asymmetric Rearrangement Reactions | Metal-catalyzed rearrangement of prochiral starting materials to form chiral products. | High yields and enantiomeric purities for specific substrates. nih.gov |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to synthesize chiral targets. | Predictable stereochemistry based on the starting material. |

Design and Synthesis of this compound-Based Ligands for Metal Complexes

The coordination of organic ligands to metal centers is a cornerstone of catalysis. The thiol group in this compound, along with the nitrogen atom of the pyrrolidine ring, makes it an excellent candidate for a bidentate ligand, capable of forming stable complexes with a variety of transition metals.

Coordination Chemistry and Complex Characterization

The synthesis of transition metal complexes with Schiff base ligands and other organic molecules is a well-established field. mdpi.com These complexes are typically characterized using a suite of analytical techniques to determine their structure and properties.

Table 2: Common Techniques for Characterizing Metal Complexes

| Analytical Technique | Information Obtained |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the crystal lattice. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity and chemical environment of atoms in solution. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups and information about bonding. |

| UV-Vis Spectroscopy | Electronic transitions within the complex, providing insights into its electronic structure. |

| Mass Spectrometry | Molecular weight and fragmentation pattern of the complex. |

The coordination of a this compound-based ligand to a metal center would likely involve the sulfur and nitrogen atoms, forming a stable chelate ring. The specific coordination geometry and the electronic properties of the resulting complex would depend on the metal ion, its oxidation state, and the other ligands present.

Catalytic Applications of Metal-1-Cyclopropylpyrrolidine-3-thiol Complexes

Metal complexes are widely used as catalysts in a plethora of organic transformations. The properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex. For instance, the catalytic activities of some transition metal complexes have been explored in oxidation reactions, demonstrating high selectivity. mdpi.com

A metal complex of this compound could potentially find applications in various catalytic processes, including:

Asymmetric Catalysis: The chiral nature of the ligand could be used to induce enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: The complex could act as a catalyst in reactions that form new bonds between different organic fragments.

Oxidation/Reduction Reactions: The redox properties of the metal center, modulated by the ligand, could be harnessed for catalytic oxidations or reductions.

The specific catalytic application would depend on the choice of metal and the reaction conditions. The modular nature of the ligand would also allow for fine-tuning of its steric and electronic properties to optimize catalytic performance.

Development of this compound-Derived Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes. Thiol-reactive probes are particularly important for studying the role of cysteine residues in proteins and other biological thiols. nih.govscbt.com

Design Principles for Thiol-Reactive Probes

The design of effective thiol-reactive probes is guided by several key principles. The probe must contain a reactive group that selectively targets thiols, a signaling moiety (such as a fluorophore) that provides a detectable output, and a linker that connects these two components. nih.govnih.gov

The thiol group of this compound itself is the key reactive handle. To create a probe, this thiol would be reacted with a molecule containing a thiol-reactive group, such as a maleimide (B117702) or an iodoacetamide, which is in turn attached to a fluorophore or another reporter tag. scbt.comthermofisher.com The cyclopropylpyrrolidine portion would serve as the core scaffold of the resulting probe.

Table 3: Common Thiol-Reactive Functional Groups

| Functional Group | Reaction with Thiols | Advantages |

| Maleimide | Michael addition | High reactivity and selectivity for thiols at neutral pH. nih.gov |

| Iodoacetamide | Nucleophilic substitution | Forms stable thioether bonds. scbt.com |

| Disulfide | Thiol-disulfide exchange | Reversible labeling, useful for certain applications. nih.gov |

| Cyclopropene | Thiol addition | Can be used for bioorthogonal couplings. researchgate.net |

Synthetic Strategies for Probe Conjugation and Functionalization

The synthesis of a molecular probe based on this compound would involve a conjugation reaction between the thiol group and a suitable reporter molecule. The choice of synthetic strategy would depend on the specific reporter group and the desired properties of the final probe.

For fluorescent probes, a common approach is to use a fluorophore that is derivatized with a thiol-reactive group. thermofisher.com The reaction conditions, such as pH and solvent, would be optimized to ensure efficient and selective conjugation to the thiol of this compound. The resulting probe could then be used to label and detect specific biological targets. The inherent chirality of the cyclopropylpyrrolidine scaffold could also be exploited to develop probes that interact stereoselectively with their biological targets.

Investigation of this compound and Analogues as Enzyme Inhibitors

The thiol group in this compound is a key feature that suggests its potential as an enzyme inhibitor. Thiols are known to be effective nucleophiles and can interact with various enzymatic targets, most notably metalloenzymes or enzymes with reactive cysteine residues in their active sites. A prominent example of a successful thiol-containing drug is Captopril, an angiotensin-converting enzyme (ACE) inhibitor where the thiol group coordinates to the zinc ion in the enzyme's active site. wikipedia.org

Enzyme inhibitors can act through various mechanisms, and the structural features of this compound and its analogues could be exploited to target these different modes of inhibition.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The pyrrolidine scaffold and its substituents could be tailored to interact with such allosteric pockets.

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is less common but can be highly effective. The design of uncompetitive inhibitors often involves identifying structural features that are only exposed upon substrate binding.

The thiol group of this compound could potentially engage in covalent interactions with the target enzyme, leading to irreversible inhibition. This is a powerful mechanism of action for achieving prolonged therapeutic effects.

Systematic modification of the this compound structure would be crucial to understanding its interactions with a target enzyme and to optimizing its inhibitory potency. Structure-activity relationship (SAR) studies would involve synthesizing a library of analogues and evaluating their in vitro activity.

Key modifications for SAR studies could include:

Modification of the N-Cyclopropyl Group: Replacing the cyclopropyl group with other alkyl or aryl substituents would probe the importance of this group for binding. The introduction of a cyclopropane (B1198618) ring into a molecule can enhance its metabolic stability and potency. researchgate.net

Stereochemistry of the Pyrrolidine Ring: The stereocenters at positions 1 and 3 of the pyrrolidine ring are critical. Synthesizing and testing different stereoisomers would be essential, as biological targets are chiral and often exhibit stereospecific binding.

Modification of the Thiol Group: While the thiol is a key functional group, its replacement with other hydrogen-bonding groups like a hydroxyl or an amine could help to elucidate its role in binding and inhibition.

A hypothetical SAR study could explore the impact of N-substituents on the pyrrolidine ring, as illustrated in the table below.

| Compound | N-Substituent | Hypothetical IC50 (nM) | Rationale |

| Analog 1 | -CH3 | 500 | Small alkyl group may have moderate fit in a hydrophobic pocket. |

| Analog 2 | -Cyclopropyl | 250 | The rigid cyclopropyl group may offer an improved hydrophobic interaction and favorable conformational constraint. |

| Analog 3 | -Phenyl | 100 | The larger aromatic ring could engage in additional pi-stacking interactions within the binding site. |

| Analog 4 | -H | 1000 | Unsubstituted amine may have reduced potency due to lack of specific interactions. |

This table is for illustrative purposes only and does not represent actual experimental data.

To determine the mechanism of inhibition and the potency of this compound and its analogues, a variety of in vitro enzymatic assays would be employed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Commonly used techniques include:

Spectrophotometric Assays: These assays are used when the substrate or product of the enzymatic reaction absorbs light at a specific wavelength.

Fluorometric Assays: These are highly sensitive assays that are suitable for high-throughput screening of inhibitor libraries.

Radiometric Assays: These assays use radiolabeled substrates and are particularly useful when other methods are not feasible.

By analyzing the data from these assays using kinetic models, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and can elucidate the mode of inhibition.

Integration of this compound into Privileged Scaffolds for Medicinal Chemistry Design

The pyrrolidine ring is considered a privileged scaffold because it is a recurring motif in a wide range of biologically active compounds. nih.govgoogle.com Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. google.com

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different scaffold while maintaining its biological activity. mdpi.com The this compound moiety could be used as a novel scaffold to replace existing core structures in known inhibitors.

Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties. For example, the thiol group could be replaced by a hydroxyl or a selenol group to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Rational drug design relies on a detailed understanding of the three-dimensional structure of the target enzyme and its interactions with ligands. mdpi.com If the structure of a target enzyme is known, computational methods such as molecular docking can be used to predict how analogues of this compound might bind.

This information can then guide the synthesis of new analogues with modified pharmacophores—the specific features of a molecule that are responsible for its biological activity. For example, additional functional groups could be added to the pyrrolidine ring to create new interactions with the target and improve binding affinity.

The table below illustrates how rational design principles could be applied to modify the pharmacophores of a hypothetical inhibitor based on the this compound scaffold.

| Modification | Rationale | Potential Outcome |

| Addition of a carboxylic acid group | To introduce a charged group that can form a salt bridge with a basic residue in the active site. | Increased binding affinity and improved solubility. |

| Introduction of a fluorine atom | To block a site of metabolism and improve metabolic stability. | Enhanced in vivo efficacy. |

| Enlarging the N-substituent | To access a deeper hydrophobic pocket in the binding site. | Increased potency and selectivity. |

This table is for illustrative purposes only and does not represent actual experimental data.

Supramolecular Chemistry with this compound

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. The unique structural features of this compound, namely the presence of a thiol group, a pyrrolidine ring, and a cyclopropyl moiety, suggest its potential for engaging in various supramolecular interactions. These interactions are foundational to the construction of larger, well-organized molecular assemblies.

Host-Guest Interactions

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that is wholly or partially enveloped by the host. While specific studies on the host-guest interactions of this compound are not prevalent in the current body of scientific literature, its structural components suggest a potential for such interactions with various macrocyclic hosts.

The pyrrolidine and cyclopropyl groups, being aliphatic and hydrophobic, could potentially be encapsulated within the hydrophobic cavities of host molecules like cyclodextrins, calixarenes, or cucurbit[n]urils. nih.gov The binding affinity would be influenced by the size and shape complementarity between the guest (this compound) and the host's cavity. For instance, the encapsulation of cyclohexyl-appended guests has been observed with cucurbit rsc.orguril, forming ternary complexes. nih.gov This suggests that the cyclopropyl and pyrrolidine moieties could similarly be accommodated.

The thiol group, with its ability to act as a hydrogen bond donor and acceptor, could further stabilize the host-guest complex through interactions with the host's portal or exterior functional groups. rsc.org The interaction is often driven by a combination of enthalpic and entropic factors. nih.gov

Table 1: Potential Host-Guest Interactions of this compound (Hypothetical)

| Host Molecule | Potential Binding Site on Guest | Primary Driving Forces |

| β-Cyclodextrin | Cyclopropyl and/or Pyrrolidine ring | Hydrophobic interactions, van der Waals forces |

| Calix nih.govarene | Pyrrolidine ring | Hydrophobic interactions, potential for C-H···π interactions |

| Cucurbit nih.govuril | Entire molecule or cyclopropylpyrrolidine moiety | Hydrophobic interactions, ion-dipole interactions |

This table is illustrative and based on the general principles of host-guest chemistry, as specific experimental data for this compound is not available.

Self-Assembly Processes

Self-assembly is the spontaneous organization of individual molecules into ordered structures without external guidance. The thiol group in this compound is a key functional group known to drive the self-assembly of molecules on the surfaces of noble metals, most notably gold. sigmaaldrich.com This process leads to the formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). rsc.orgnorthwestern.edu

The formation of SAMs is initiated by the strong chemical affinity between the sulfur atom of the thiol group and the metal surface, which forms a stable, semi-covalent bond. sigmaaldrich.com Subsequent organization of the molecules in the monolayer is driven by weaker intermolecular forces, such as van der Waals interactions between the aliphatic cyclopropylpyrrolidine headgroups. The structure and packing density of the resulting monolayer would be influenced by the steric bulk and conformational flexibility of the 1-cyclopropylpyrrolidine moiety. The presence of this cyclic headgroup would likely result in a different packing arrangement compared to simple alkanethiols.

The process of self-assembly is not limited to metal surfaces. In solution, amphiphilic molecules can self-assemble to form micelles, vesicles, or other aggregates. While this compound itself is not strongly amphiphilic, its derivatives with appended hydrophobic or hydrophilic chains could potentially exhibit such self-assembly behavior.

Characterization of Non-Covalent Interactions

The supramolecular behavior of this compound is governed by a variety of non-covalent interactions. The characterization of these weak forces is crucial for understanding the structure and stability of the resulting assemblies.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, and the lone pairs on the sulfur and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors. uva.esnih.gov While S-H···S hydrogen bonds are generally weaker than their O-H···O counterparts, they can still play a significant role in directing molecular assembly. uva.es The presence and nature of hydrogen bonds can be investigated using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Metal Coordination: The thiol group is a well-known ligand for a variety of metal ions. nih.govnih.gov The sulfur atom can coordinate to metals, forming stable complexes. This property is exploited in the formation of SAMs on gold surfaces and is also relevant in the context of coordination-driven self-assembly, where metal ions act as nodes to connect molecular building blocks. The coordination can be studied using techniques like X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry.

van der Waals Forces: These non-specific attractive forces are crucial for the stabilization of self-assembled structures, particularly the packing of the cyclopropyl and pyrrolidine groups in a monolayer or aggregate. While individually weak, the cumulative effect of these interactions can be substantial.

Table 2: Spectroscopic Techniques for Characterizing Non-Covalent Interactions

| Interaction Type | Spectroscopic/Analytical Technique | Information Obtained |

| Hydrogen Bonding | FTIR Spectroscopy, NMR Spectroscopy, X-ray Crystallography | Presence of H-bonds, bond lengths and angles |

| Metal Coordination | XPS, UV-Vis Spectroscopy, Cyclic Voltammetry | Oxidation state of metal, nature of metal-ligand bond |

| Host-Guest Complexation | NMR Spectroscopy, Isothermal Titration Calorimetry (ITC) | Stoichiometry, binding constants, thermodynamic parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.